Cas no 700-06-1 (Indole-3-carbinol)
Indole-3-carbinol Chemical and Physical Properties
Names and Identifiers
-
- (1H-Indol-3-yl)methanol
- Indole-3-carbinol
- 3-(Hydroxymethyl)indole
- 3-Indolemethanol hydrate
- 1H-Indol-3-ylmethanol
- Indole-3-methanol
- 3-Indolemethanol
- 3-Hydroxymethylindole
- INDOLE-3-CARBINOL(P)
- INDOLE-3-CARBINOLE(RG)
- (1H-indol-3-yl)-methanol
- (1H-indole-3-yl)-methanol
- 3-hydroxymethyl-1H-indole
- 3-INDOLAMETHANOL
- 3-IndoleCarbinol
- 3-indolylcarbinol
- 3-INDOLYLMETHANOL
- I3C
- 1H-Indole-3-methanol
- Indinol
- Indole 3 carbinol
- 3-Indole methanol
- 1H-Indol-3-Yl-Methanol
- C9H9NO
- IVYPNXXAYMYVSP-UHFFFAOYSA-N
- Prevention 4 (indole-3-carbinol)
- C11E72455F
- indol-3-ylmeth
- SR-01000838318-3
- BRD-K01815685-001-07-2
- MFCD00005632
- NCGC00090701-06
- INDOLE-3-CARBINOL [WHO-DD]
- HMS1789O22
- CCRIS 3261
- KBio3_002949
- HMS2235E10
- Tox21_400055
- BRN 0121323
- 700-06-1
- AKOS001075120
- CCG-38786
- 3-Phenoxybenzylaminehydrochloride
- NCGC00090701-01
- SCHEMBL195520
- NCGC00090701-05
- Spectrum2_001710
- MLS001333161
- SW219849-1
- SR-01000838318
- SDCCGMLS-0065970.P002
- SMP2_000172
- HMS3369B02
- NCGC00090701-02
- I3C;3-Indolemethanol
- EINECS 211-836-2
- 1~{H}-indol-3-ylmethanol
- NSC 525801
- INDOLE-3-CARBINOL (I3C)
- s2313
- CHEMBL155625
- HMS3749E07
- FT-0615875
- HY-N0170
- SPBio_001700
- UNII-C11E72455F
- Indole 3-carbinol
- Spectrum3_001973
- Z85923165
- A9256
- AC-7583
- NSC525801
- GS-0916
- SY015976
- NSC-525801
- EN300-18594
- A836732
- HMS3651I18
- SPECTRUM1505320
- MLS001333162
- SDCCGMLS-0065970.P001
- BRD-K01815685-001-02-3
- HSCI1_000097
- DTXSID7031458
- I0496
- I-2100
- SB14958
- DTXCID5011458
- AI3-60090
- INDOLE-3-CARBINOL [VANDF]
- CHEBI:24814
- Q1770257
- GTPL10047
- BCP00087
- CS-7780
- NCGC00090701-04
- NCGC00090701-07
- FXK
- SMR000385784
- CAS-700-06-1
- DB12881
- NS00005466
- BSPBio_003573
- NCGC00090701-03
- Indole-3-methanol;3-Indole methanol
- MLSMR
- BRD-K01815685-001-15-5
- DB-228661
- 5-21-03-00045 (Beilstein Handbook Reference)
- 1H-Indole-3-methanol (9CI)
- DB-011567
- I3C cpd
- methanol, indol-3-yl-
- Indole-3-carbinol;Indole-3-methanol;3-Hydroxymethylindole;1H-Indol-3-ylmethanol
- FI02853
-
- MDL: MFCD00005632
- Inchi: 1S/C9H9NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-5,10-11H,6H2
- InChI Key: IVYPNXXAYMYVSP-UHFFFAOYSA-N
- SMILES: OCC1=CNC2C=CC=CC1=2
- BRN: 0121323
Computed Properties
- Exact Mass: 147.06800
- Monoisotopic Mass: 147.068414
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 36
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: White crystals.
- Density: 1.1135 (rough estimate)
- Melting Point: 96-99 °C (lit.)
- Boiling Point: 360.6℃ at 760 mmHg
- Flash Point: 171.9oC
- Refractive Index: 1.5670 (estimate)
- Stability/Shelf Life: 2-80C
- PSA: 36.02000
- LogP: 1.66020
- Solubility: Not determined
Indole-3-carbinol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/38
- Safety Instruction: S26-S36
- RTECS:NL9483000
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Safety Term:S26;S36
- Risk Phrases:R36/38
Indole-3-carbinol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Indole-3-carbinol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 070050-5g |
3-Hydroxymethylindole, 98% |
700-06-1 | 98% | 5g |
$48.00 | 2023-09-09 | |
| TRC | I578000-100mg |
Indole-3-carbinol |
700-06-1 | 100mg |
$ 52.00 | 2023-09-07 | ||
| TRC | I578000-1g |
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700-06-1 | 1g |
$ 201.00 | 2023-09-07 | ||
| TRC | I578000-5g |
Indole-3-carbinol |
700-06-1 | 5g |
$64.00 | 2023-05-18 | ||
| TRC | I578000-10g |
Indole-3-carbinol |
700-06-1 | 10g |
$110.00 | 2023-05-18 | ||
| TRC | I578000-25g |
Indole-3-carbinol |
700-06-1 | 25g |
$213.00 | 2023-05-18 | ||
| TRC | I578000-50g |
Indole-3-carbinol |
700-06-1 | 50g |
$ 403.00 | 2023-09-07 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16978-100mg |
Indole-3-carbinol |
700-06-1 | 98% | 100mg |
¥340.00 | 2023-09-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I95870-25g |
Indole-3-carbinol |
700-06-1 | 25g |
¥146.0 | 2021-09-09 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I95870-100g |
Indole-3-carbinol |
700-06-1 | 100g |
¥376.0 | 2021-09-09 |
Indole-3-carbinol Suppliers
Indole-3-carbinol Related Literature
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Korbua Chaisiwamongkhol,Apichai Phonchai,Sunisa Pon-in,Thanthapatra Bunchuay,Warakorn Limbut Anal. Methods 2022 14 3366
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Dorota Klejn,Piotr Luliński,Dorota Maciejewska RSC Adv. 2016 6 108801
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Ananya Pradhan,Madhubanti Bepari,Pralay Maity,Sib Sankar Roy,Sumita Roy,Sujata Maiti Choudhury RSC Adv. 2016 6 56435
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R. B. Cope,C. Loehr,R. Dashwood,N. I. Kerkvliet Photochem. Photobiol. Sci. 2006 5 499
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5. Cyclopenta[b]indoles. Part 1. Synthesis of cyclopenta[b]indoles by formal [3 + 2] addition of indolylmethyl cations to alkenesCarrie-Ann Harrison,Ralf Leineweber,Christopher J. Moody,Jonathan M. J. Williams J. Chem. Soc. Perkin Trans. 1 1995 1127
Additional information on Indole-3-carbinol
Indole-3-carbinol: A Comprehensive Overview of Its Chemical Profile and Recent Research Applications
Indole-3-carbinol (CAS No. 700-06-1) is a naturally occurring organic compound that has garnered significant attention in the field of pharmaceuticals and biochemistry due to its diverse biological activities. This compound, derived from the metabolism of dietary indoles found in cruciferous vegetables such as broccoli and cabbage, has been extensively studied for its potential health benefits. The structural uniqueness of Indole-3-carbinol lies in its indole ring system, which is coupled with a carbonyl group, making it a versatile scaffold for various biochemical interactions.
The chemical structure of Indole-3-carbinol (CAS No. 700-06-1) can be described as a benzene ring substituted with an indole moiety at the 3-position and a hydroxymethyl group at the 2-position. This configuration allows for multiple possible functionalization pathways, enabling its incorporation into various synthetic derivatives that enhance its pharmacological properties. The compound's solubility in both polar and non-polar solvents makes it suitable for a wide range of applications, from in vitro assays to in vivo studies.
Recent research has highlighted the role of Indole-3-carbinol in modulating cellular signaling pathways associated with cancer prevention and inflammation reduction. Studies have demonstrated that Indole-3-carbinol can induce apoptosis in certain cancer cell lines by activating stress-responsive pathways such as p53 and caspase-dependent mechanisms. Additionally, its ability to inhibit the activity of aromatase, an enzyme involved in estrogen biosynthesis, has made it a subject of interest in the development of therapies for hormone-sensitive cancers.
In the realm of inflammation research, Indole-3-carbinol has been shown to exert anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6. These findings are particularly relevant in the context of chronic inflammatory diseases, where Indole-3-carbinol may serve as a potential therapeutic agent. The compound's interaction with nuclear receptors, particularly the aryl hydrocarbon receptor (AhR), has been identified as a key mechanism underlying its biological effects.
The synthesis of Indole-3-carbinol (CAS No. 700-06-1) can be achieved through various chemical pathways, including condensation reactions between tryptophan derivatives and glyoxaline. Advances in synthetic methodologies have enabled the production of high-purity Indole-3-carbinol, which is essential for rigorous pharmacological testing. The development of novel synthetic routes has also facilitated the creation of enantiomerically pure forms of Indole-3-carbinol, allowing researchers to investigate stereo-specific effects on biological targets.
One of the most compelling aspects of Indole-3-carbinol research is its potential role in epigenetic regulation. Studies have suggested that Indole-3-carbinol can influence histone deacetylase activity, thereby affecting gene expression patterns associated with various diseases. This epigenetic modulation capability positions Indole-3-carbinol as a candidate for therapeutic strategies aimed at reprogramming disease-specific cellular states.
The safety profile of Indole-3-carbinol (CAS No. 700-06-1) has been evaluated through preclinical studies, which have indicated low toxicity at therapeutic doses. However, further research is needed to fully understand long-term effects and potential side interactions with other compounds. The compound's bioavailability can be influenced by factors such as diet and gut microbiota composition, highlighting the importance of personalized medicine approaches when incorporating Indole-3-carbinol into therapeutic regimens.
Future directions in Indole-3-carbinol research may include exploring its synergistic effects with other bioactive compounds found in natural products. Combining Indole-3-carbinol with polyphenols or other phytochemicals could potentially enhance its therapeutic efficacy while minimizing adverse effects. Additionally, investigating the compound's mechanisms in different disease models will provide deeper insights into its clinical applicability.
The growing body of evidence supporting the health benefits of Indole-3-carbinol underscores its significance as a pharmacologically active compound. As research continues to uncover new applications and refine synthetic methods, Indole-3-carbinol is poised to play a crucial role in developing innovative treatments for various health conditions. The intersection of chemistry and biology continues to reveal the remarkable potential inherent in natural products like Indole-3-carbinol, offering hope for future advancements in human health.
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